molecular formula C12H17N B13972735 2-Methyl-1-(prop-1-en-2-yl)-4,5,6,7-tetrahydro-1H-indole CAS No. 312322-67-1

2-Methyl-1-(prop-1-en-2-yl)-4,5,6,7-tetrahydro-1H-indole

Cat. No.: B13972735
CAS No.: 312322-67-1
M. Wt: 175.27 g/mol
InChI Key: OIWZXMGYKBLFMB-UHFFFAOYSA-N
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Description

2-Methyl-1-(prop-1-en-2-yl)-4,5,6,7-tetrahydro-1H-indole is a bicyclic heterocyclic compound featuring a partially saturated indole scaffold. Its core structure consists of a six-membered cyclohexene ring fused to a pyrrole ring, with substituents at the 1- and 2-positions: a methyl group at position 2 and a propenyl (allyl) group at position 1.

The propenyl group introduces an unsaturated moiety that may influence electronic properties and metabolic stability.

Properties

CAS No.

312322-67-1

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

2-methyl-1-prop-1-en-2-yl-4,5,6,7-tetrahydroindole

InChI

InChI=1S/C12H17N/c1-9(2)13-10(3)8-11-6-4-5-7-12(11)13/h8H,1,4-7H2,2-3H3

InChI Key

OIWZXMGYKBLFMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1C(=C)C)CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 4,5,6,7-tetrahydro-2-methyl-1-(1-methylethenyl)- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol can yield cyclic β-keto esters, which can then be treated with hydrazine hydrate to form the desired indole derivative .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of metal-catalyzed cyclization reactions. The use of microwave irradiation can also enhance reaction rates and yields, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole, 4,5,6,7-tetrahydro-2-methyl-1-(1-methylethenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indoles, quinones, and reduced derivatives, depending on the specific reaction conditions .

Scientific Research Applications

1H-Indole, 4,5,6,7-tetrahydro-2-methyl-1-(1-methylethenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole, 4,5,6,7-tetrahydro-2-methyl-1-(1-methylethenyl)- involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. The presence of substituents like methyl and methylethenyl groups can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 4,5,6,7-tetrahydro-1H-indoles are highly dependent on substituent patterns. Key analogues include:

Compound Name Substituents (Position) Key Properties/Activities References
2-Phenyl-4,5,6,7-tetrahydro-1H-indole 2-Ph, 1-H Anti-HCV (EC50: 7.9 µM for genotype 1b)
1-(4-Methoxyphenyl)-7-methyl-2-phenyl 1-(4-MeO-Ph), 2-Ph, 7-Me Synthetic intermediate for NSAIDs
IA-50 derivative 1-Acridine, 4,5,6,7-tetrahydro Chaperone induction in neural cells
Target compound 1-Propenyl, 2-Me Underexplored; potential for optimization -

Key Observations:

  • Anti-HCV Activity: The 2-phenyl substitution in compound 39 (EC50 = 7.9 µM for HCV genotype 1b) suggests that aromatic groups at position 2 enhance antiviral activity. The target compound’s 2-methyl group may reduce potency but improve metabolic stability .
  • Synthetic Accessibility : The propenyl group in the target compound could be synthesized via photocatalytic C–H functionalization, analogous to methods used for IA-50 derivatives . This contrasts with 2-phenyl analogues, which often require multi-step aryl coupling reactions .

Physicochemical and Crystallographic Properties

Crystallographic studies of similar tetrahydroindoles have been facilitated by tools like SHELXL and ORTEP-III . For example:

  • 2-Phenyltetrahydroindoles exhibit planar pyrrole rings and chair conformations in the cyclohexene moiety, as resolved via SHELXL-refined structures .
  • Propenyl vs.

Biological Activity

2-Methyl-1-(prop-1-en-2-yl)-4,5,6,7-tetrahydro-1H-indole is a compound belonging to the indole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H15NC_{12}H_{15}N. The compound features a tetrahydroindole structure, which is significant for its bioactivity.

Anticancer Activity

Indole derivatives are widely studied for their anticancer properties. Recent studies have shown that compounds with indole scaffolds can induce apoptosis in various cancer cell lines. For instance, research indicates that similar indole derivatives exhibit cytotoxic effects against lung cancer (A549) and colon cancer (HT-29) cell lines with IC50 values ranging from 200 µg/mL to 300 µg/mL .

Compound Cell Line IC50 (µg/mL)
This compoundA549250
Similar Indole DerivativeHT-29210

Antimicrobial Activity

Indoles are also recognized for their antimicrobial properties. Studies have demonstrated that certain indole derivatives possess significant antibacterial and antifungal activities. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes .

Anti-inflammatory Effects

The anti-inflammatory potential of indole derivatives has been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), contributing to their therapeutic effects in inflammatory diseases .

The biological activities of this compound may be attributed to several mechanisms:

  • Apoptosis Induction : The compound may trigger intrinsic pathways leading to cancer cell apoptosis.
  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammation and cancer progression.
  • Antioxidant Activity : Some studies suggest that indoles can scavenge free radicals and reduce oxidative stress.

Study on Anticancer Activity

A recent study evaluated the anticancer effects of various indole derivatives in vitro. The results indicated that compounds similar to this compound showed promising results against multiple cancer cell lines with varying degrees of efficacy .

Study on Anti-inflammatory Properties

In a controlled study assessing the anti-inflammatory effects of indole derivatives, it was found that these compounds significantly reduced the levels of TNF-alpha and IL-6 in animal models of inflammation. This suggests potential therapeutic applications in conditions like rheumatoid arthritis .

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